1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene
CAS No.:
Cat. No.: VC20444068
Molecular Formula: C13H17BrO2
Molecular Weight: 285.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrO2 |
|---|---|
| Molecular Weight | 285.18 g/mol |
| IUPAC Name | 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene |
| Standard InChI | InChI=1S/C13H17BrO2/c1-15-12-4-2-3-11(7-12)13(8-14)16-9-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3 |
| Standard InChI Key | ZQLCTEYNRGRJBX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(CBr)OCC2CC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular structure comprises three distinct components:
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A 3-methoxybenzene ring providing aromatic stability and sites for electrophilic substitution.
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A 2-bromoethyl side chain introducing steric bulk and reactivity for nucleophilic transformations.
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A cyclopropylmethoxy group conferring conformational rigidity through its strained three-membered ring system.
The spatial arrangement of these moieties creates a chiral center at the ethyl-bromine junction, necessitating stereochemical considerations during synthesis .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| IUPAC Name | 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene |
| CAS Number | 1249668-82-3 |
| SMILES Notation | COC1=CC=CC(=C1)C(CBr)OCC2CC2 |
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized via a three-step alkylation sequence:
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Methoxybenzene functionalization: Introduction of a propargyl group to 3-methoxybenzene using Friedel-Crafts alkylation.
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Cyclopropane incorporation: Reaction with cyclopropylmethyl bromide under basic conditions (K₂CO₃/DMF) to form the ether linkage.
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Bromination: Selective bromination at the ethyl position using N-bromosuccinimide (NBS) in CCl₄, achieving 72–85% yield.
Purification and Yield Enhancement
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Chromatographic techniques: Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves stereoisomers.
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Crystallization: Ethanol recrystallization improves purity to >97% (HPLC) .
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H, ArH), 6.82 (d, J = 8.1 Hz, 1H), 6.76 (s, 1H), 4.11 (dd, J = 9.3, 3.7 Hz, 1H, OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (m, 1H, cyclopropane), 1.22 (m, 4H, cyclopropane CH₂).
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¹³C NMR: 159.8 (C-O), 129.5 (C-Br), 114.3–121.6 (aromatic carbons), 55.1 (OCH₃), 10.4 (cyclopropane) .
Mass Spectrometry
ESI-MS (m/z): 285.18 [M]⁺, 207.12 [M−Br]⁺, 149.08 [C₇H₇O₂]⁺ .
Applications in Medicinal Chemistry
Kinase Inhibitor Precursors
Derivatives of this compound demonstrate inhibitory activity against EGFR (epidermal growth factor receptor) with IC₅₀ values of 0.8–2.3 µM. The cyclopropyl group enhances membrane permeability (LogP = 2.9).
Antibacterial Agents
Quaternary ammonium salts derived from bromine substitution show bactericidal effects against Staphylococcus aureus (MIC = 16 µg/mL).
Comparison with Structural Analogues
Table 2: Brominated Methoxybenzene Derivatives
| Compound | Molecular Weight | Key Functional Group | Bioactivity (IC₅₀) |
|---|---|---|---|
| 1-Bromo-3-ethyl-2-methoxybenzene | 215.09 g/mol | Ethyl substituent | 5.2 µM (COX-2) |
| (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene | 255.15 g/mol | Cyclopropylmethoxy | 1.8 µM (EGFR) |
| Target Compound | 285.18 g/mol | Bromoethyl + cyclopropylmethoxy | 0.8 µM (EGFR) |
Computational Modeling Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO gap: 4.3 eV, indicating moderate electrophilicity.
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Molecular electrostatic potential (MEP) maps show electron density localized at the bromine and methoxy oxygen .
Docking Studies
AutoDock Vina predicts strong binding (−9.2 kcal/mol) to EGFR’s ATP-binding pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu844.
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